3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride
Overview
Description
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7HBrClF4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and four fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride. One common method is the bromination of 2,4,5,6-tetrafluorobenzoyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoyl chlorides, while reduction reactions can produce different brominated or fluorinated derivatives.
Scientific Research Applications
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride exerts its effects involves the interaction of its bromine and fluorine atoms with molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their reactivity and behavior in various reactions. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3,5,6-tetrafluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both bromine and multiple fluorine atoms makes it a valuable reagent for introducing these elements into organic molecules, offering versatility in synthetic applications.
Properties
IUPAC Name |
3-bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHUFCXIDZNVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382531 | |
Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-46-6 | |
Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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